![molecular formula C15H11FN2OS B2574116 3-allyl-7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1105232-70-9](/img/structure/B2574116.png)

3-allyl-7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

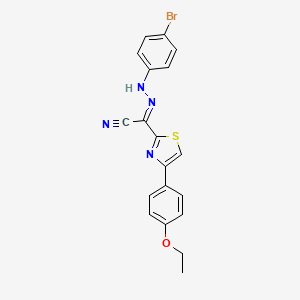

Molecular Structure Analysis

The molecular structure of 3-allyl-7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one is characterized by a thieno[3,2-d]pyrimidin-4-one core with a 3-fluorophenyl group at the 7-position and an allyl group at the 3-position.Wissenschaftliche Forschungsanwendungen

- Researchers have developed a method for the enantioselective synthesis of 3-fluoro-3-allyl-oxindoles using this compound. By employing phosphine-catalyzed asymmetric γ-addition of 3-fluoro-oxindoles to 2,3-butadienoates, they construct oxindoles containing a 3-fluoro quaternary center with high yields and excellent enantioselectivities .

- Thieno[3,4-b]pyrazine-based alternating conjugated polymers have been synthesized. These polymers combine the thieno[3,4-b]pyrazine unit with different benzene-based donor units. For instance, one polymer combines 9,9-dioctylfluorene with the thieno[3,4-b]pyrazine unit. These materials exhibit good yield and high molecular weight, making them promising for optoelectronic applications .

- The compound N-(2-ethylhexyl)carbazole-2,3-bis(4-fluorophenyl))thieno[3,4-b]pyrazine (PEC-FTP) absorbs light in the spectral range from UV to near 740 nm. Its absorption peaks occur at 339 and 564 nm in solution, while the solid film exhibits peaks at 336 and 600 nm. The photoluminescence (PL) emission peak for the solid film is at 689 nm .

Enantioselective Synthesis of 3-Fluoro-3-Allyl-Oxindoles

Conjugated Polymers Incorporating Thieno[3,4-b]pyrazine Units

Optical Properties and Light Absorption

Zukünftige Richtungen

Wirkmechanismus

Target of Action

The primary target of the compound 3-allyl-7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one is the Cytochrome bd oxidase (Cyt-bd) in Mycobacterium tuberculosis . Cyt-bd is an attractive drug target, especially in the context of developing a drug combination targeting energy metabolism .

Mode of Action

The compound 3-allyl-7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one inhibits Cyt-bd . This inhibition disrupts the energy metabolism of Mycobacterium tuberculosis, leading to its inability to survive and reproduce .

Biochemical Pathways

The inhibition of Cyt-bd by 3-allyl-7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one affects the energy metabolism pathway of Mycobacterium tuberculosis . This disruption leads to downstream effects such as the cessation of bacterial growth and reproduction .

Result of Action

The result of the action of 3-allyl-7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one is the significant antimycobacterial activity against Mycobacterium tuberculosis . The compound has been found to exhibit very good antimycobacterial activity, making it a potential candidate for the development of new antitubercular agents .

Eigenschaften

IUPAC Name |

7-(3-fluorophenyl)-3-prop-2-enylthieno[3,2-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11FN2OS/c1-2-6-18-9-17-13-12(8-20-14(13)15(18)19)10-4-3-5-11(16)7-10/h2-5,7-9H,1,6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQRKGIUGMUGFNC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C=NC2=C(C1=O)SC=C2C3=CC(=CC=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11FN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-allyl-7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 2-(4-(N,N-diisobutylsulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2574033.png)

![N-(3-bromophenyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamide](/img/structure/B2574037.png)

![5-[(3-Bromophenyl)sulfamoyl]-2-hydroxybenzamide](/img/structure/B2574046.png)

![2-[(4-methylphenyl)sulfonyl]-N'-(2-oxo-1,2-dihydro-3H-indol-3-yliden)acetohydrazide](/img/structure/B2574047.png)

![N-(1-cyanocyclohexyl)-2-{[1-(3-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B2574049.png)

![1-(4-chlorophenyl)-3-[(2-phenylethyl)amino]pyrazin-2(1H)-one](/img/structure/B2574052.png)